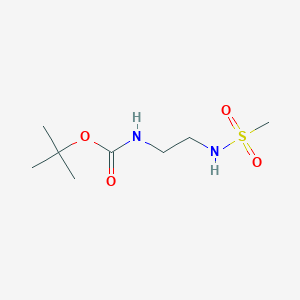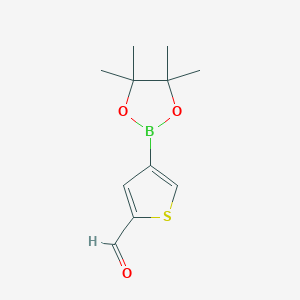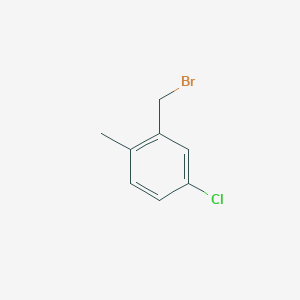
2-(Bromomethyl)-4-chloro-1-methylbenzene
Übersicht
Beschreibung
2-(Bromomethyl)-4-chloro-1-methylbenzene is a chemical compound that belongs to the family of benzene derivatives . It is a colorless liquid with a strong odor and is mainly used in the chemical industry for the production of various compounds.
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-4-chloro-1-methylbenzene involves several steps. The bromination of organic molecules has been extensively studied, yet there is still a demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-4-chloro-1-methylbenzene can be analyzed using various analytical techniques, such as gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and HPLC .Chemical Reactions Analysis
The chemical reactions involving 2-(Bromomethyl)-4-chloro-1-methylbenzene are complex and varied. The compound can act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The compound is stable under normal conditions, and it can decompose at high temperatures .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
- Regioselective Bromination and Derivative Formation : A study by Aitken et al. (2016) demonstrated the regioselective bromination of dimethoxy dimethylbenzene, leading to bromomethyl derivatives. These derivatives are useful in synthesizing sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
- X-Ray Diffraction Studies : Research by Szlachcic et al. (2007) used X-ray diffraction to analyze the crystal structures of solvates of bis(bromomethyl)-tetraphenylbenzene, showing different crystalline environments and conformations (Szlachcic, Migda, & Stadnicka, 2007).
2. Polymer and Material Science
- Hyperbranched Polymer Synthesis : Uhrich et al. (1992) reported that 5-(Bromomethyl)-1,3-dihydroxybenzene can undergo self-condensation to form hyperbranched polymers with significant molecular weights. These polymers exhibit potential for various applications due to their phenolic hydroxyl groups (Uhrich, Hawker, Fréchet, & Turner, 1992).
3. Molecular Receptors
- Scaffolding for Molecular Receptors : Wallace et al. (2005) utilized derivatives of halomethyl compounds as scaffolds in molecular receptor development. Their study provides a practical synthetic procedure for preparing versatile molecular scaffolds (Wallace, Hanes, Anslyn, Morey, Kilway, & Siegel, 2005).
4. Halogen Bonding and Structural Analysis
- Halogen Bonding in Molecular Structures : Pigge et al. (2006) explored the importance of halogen bonding in structural determinants of halotriaroylbenzenes. This study highlights the role of bromine in molecular interactions and structure formation (Pigge, Vangala, & Swenson, 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(bromomethyl)-4-chloro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPJEQXSUCTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677813 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-4-chloro-1-methylbenzene | |
CAS RN |
869721-21-1 | |
| Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-4-chloro-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



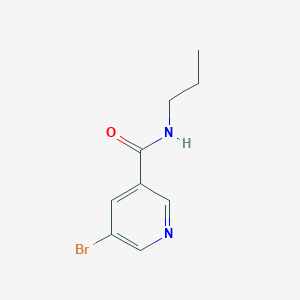
![Benzyl N-[(cyclopropylcarbamoyl)methyl]carbamate](/img/structure/B1531072.png)


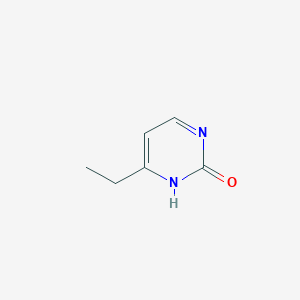

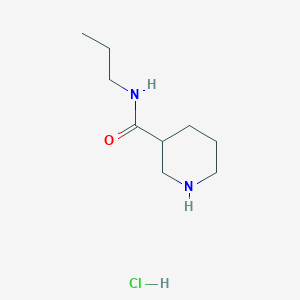
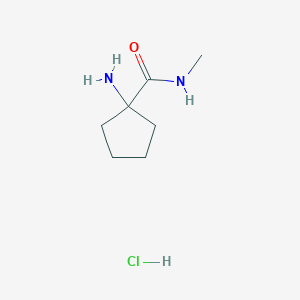
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
